Nc1ccc(cc1)N2CCNCC2
. The InChI key for this compound is VAVOYRCCWLRTMS-UHFFFAOYSA-N
.
1-(4-Aminophenyl)piperazine is a chemical compound with the molecular formula and a molecular weight of 179.24 g/mol. This compound belongs to the class of piperazines, which are six-membered heterocyclic compounds containing two nitrogen atoms at the 1 and 4 positions of the ring. It is recognized for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various neurological and psychiatric disorders.
The compound can be synthesized through various methods, often involving starting materials such as p-nitroaniline and piperazine. It is available from multiple chemical suppliers and can also be found in patent literature detailing its synthesis and applications.
1-(4-Aminophenyl)piperazine is classified under:
The synthesis of 1-(4-Aminophenyl)piperazine typically involves several steps, including the reduction of nitro groups to amines. Common methods include:
A typical synthesis might proceed as follows:
The structure of 1-(4-Aminophenyl)piperazine features:
1-(4-Aminophenyl)piperazine can participate in various chemical reactions:
For example, when subjected to N-alkylation using an alkyl halide in a polar solvent, the reaction can yield N-alkylated derivatives with varying biological activities.
The mechanism of action for compounds like 1-(4-Aminophenyl)piperazine primarily involves interaction with neurotransmitter receptors in the brain. It is thought to act as a serotonin receptor agonist, influencing pathways related to mood regulation and anxiety.
Research has shown that similar piperazine derivatives can modulate serotonin levels, which may contribute to their therapeutic effects in treating conditions such as depression and anxiety disorders.
Relevant data includes:
1-(4-Aminophenyl)piperazine finds applications primarily in:
The compound's versatility makes it a valuable intermediate in medicinal chemistry, contributing to advancements in drug discovery and development targeting various therapeutic areas.
The construction of the piperazine ring system, particularly for 1-(4-aminophenyl)piperazine derivatives, leverages transition-metal catalysis to achieve high regioselectivity and yield. Palladium-catalyzed carboamination has emerged as a powerful method, enabling the formation of two C–N bonds and up to two stereocenters in a single step. This approach utilizes enantiomerically enriched 1,2-diamine precursors (97–99% ee) derived from amino acids, with Pd₂(dba)₃ and tri(2-furyl)phosphine as the optimal catalytic system. These reactions proceed with excellent diastereoselectivity (14:1 to >20:1 dr) and no erosion of enantiomeric purity, as demonstrated in the synthesis of cis-2,6-disubstituted piperazines [6] [7].
Copper-mediated coupling offers a cost-effective alternative for N-arylation steps in piperazine synthesis. For example, Cu-catalyzed N-phenylation of glycine or phenylalanine derivatives provides key intermediates for subsequent cyclization. However, challenges include partial racemization with certain amino acids (e.g., alanine) and the high cost of coupling agents like DEPBT, which necessitates optimization for industrial-scale applications [1] [7].
Table 1: Catalytic Methods for Piperazine Ring Formation
Method | Catalyst System | Precursor | Yield (%) | Stereoselectivity |
---|---|---|---|---|
Pd-catalyzed carboamination | Pd₂(dba)₃/P(2-furyl)₃ | 1,2-Diamines | 62–71 | 14:1 to >20:1 dr |
Cu-mediated N-arylation | CuI/metformin D | Amino acids | 83 | Racemization risk |
Reductive cyclization | NaOtBu/Pd/C | Diketopiperazines | 75–90 | Moderate |
Enantioselective piperazine synthesis predominantly relies on chiral amino acid precursors to install stereocenters. For instance, (S)-phenylalanine or (S)-valine are converted to N-Boc-protected intermediates, followed by LiAlH₄ reduction and Pd-catalyzed N-arylation to yield 1,4-disubstituted piperazines with >98% ee. This four-step sequence achieves overall yields of 35–58% and accommodates diverse N1-aryl and N4-alkyl groups [6].
Palladium catalysis is indispensable for introducing the 4-aminophenyl moiety onto the piperazine ring. Buchwald-Hartwig amination enables C–N bond formation between halonitrobenzenes and piperazines under mild conditions. Key variables include:
Table 2: Ligand Effects in Pd-Catalyzed N-Arylation
Ligand | Aryl Halide | Conversion (%) | Product Ratio (Desired:Side) |
---|---|---|---|
dppe | 4-Bromoanisole | 50 | 68:32 |
P(2-furyl)₃ | 4-Bromoanisole | 97 | 71:29 |
XantPhos | 4-Chloronitrobenzene | 82 | 50:50 |
Post-coupling, nitro group reduction furnishes the 4-aminophenyl functionality. Catalytic hydrogenation (1–5 atm H₂, Pd/C, MeOH, 20–30°C) achieves quantitative conversion with minimal over-reduction. Alternatively, transfer hydrogenation using NaH₂PO₂·H₂O/Pd/C in methoxyethanol (70–75°C) offers a safer, high-yielding (90–95%) alternative devoid of high-pressure equipment [4].
Table 3: Optimization of Cross-Coupling Parameters
Solvent | Base | Temperature (°C) | Yield (%) | Impurity Profile |
---|---|---|---|---|
DMSO | K₂CO₃ | 120 | 89 | <0.5% dehalogenation |
Toluene | NaOtBu | 105 | 71 | <3% dialkylation |
NMP | Cs₂CO₃ | 130 | 95 | <0.1% homocoupling |
Classical piperazine synthesis exploits bis(2-haloethyl)amines in cyclocondensation reactions. Treatment of 1,2-dibromoethane with 4-nitroaniline generates N,N-bis(2-bromoethyl)-4-nitroaniline, which undergoes base-mediated cyclization (K₂CO₃, DMF, 120°C) to form 1-(4-nitrophenyl)piperazine. Subsequent reduction with Fe/acetic acid or catalytic hydrogenation delivers the target aminophenyl derivative [3] [4].
Reductive amination provides a complementary route, circumventing halogenated intermediates. Condensation of 1,2-dicarbonyls (e.g., glyoxal) with 4-nitroaniline, followed by NaBH₄ reduction, yields N4-arylpiperazines. This method benefits from fewer genotoxic impurities but requires stringent control of stoichiometry to avoid over-alkylation [7].
Table 4: Comparison of Cyclization Methods
Method | Key Reagent | Conditions | Yield (%) | Advantages |
---|---|---|---|---|
Haloalkyl cyclization | N,N-bis(2-chloroethyl)-4-nitroaniline | K₂CO₃, DMF, 120°C | 75–82 | High crystallinity |
Reductive amination | Glyoxal/4-nitroaniline | NaBH₄, MeOH, 0°C | 68 | Avoids halogenated byproducts |
Lactam reduction | 2,5-Diketopiperazines | LiAlH₄, THF, reflux | 90 | Stereospecific |
Solid-phase synthesis enables rapid generation of piperazine libraries via resin-bound intermediates. For example, Wang resin-functionalized 4-fluoronitrobenzene undergoes piperazine coupling (DIEA, DMF, 80°C), followed by nitro reduction and cleavage to yield 1-(4-aminophenyl)piperazines. Although ideal for discovery-phase diversification (<48 hr/library), scale-up limitations arise from swelling issues and moderate yields (60–70%) [6].
Solution-phase methods dominate industrial manufacturing due to scalability and purity control. Key advancements include:
Table 5: Solid-Phase vs. Solution-Phase Synthesis
Parameter | Solid-Phase | Solution-Phase |
---|---|---|
Throughput | High (parallel libraries) | Moderate (batch-focused) |
Typical Yield | 60–70% | 80–95% |
Purification | Simple filtration | Crystallization/distillation |
Scale Limitations | <10 mmol | Multi-kilogram feasible |
Key Application | Medicinal chemistry exploration | Process-scale manufacturing |
Protecting groups are crucial for achieving regioselective N-functionalization in unsymmetrical piperazines. Key strategies include:
Orthogonal protection systems enable sequential functionalization. For example, combining Boc with benzyl (Bn) groups allows selective deprotection: Pd/C hydrogenation cleaves Bn while preserving Boc, enabling selective C4-functionalization prior to full deprotection [4] [6].
Table 6: Protecting Group Strategies in Piperazine Synthesis
Protecting Group | Installation | Deprotection | Compatibility |
---|---|---|---|
Boc | (Boc)₂O, DMAP | TFA/CH₂Cl₂ (1:1) | Acid-sensitive groups |
Acetyl | Ac₂O, Et₃N | K₂CO₃/MeOH | Base-sensitive groups |
Benzyl (Bn) | BnBr, K₂CO₃ | H₂/Pd/C, MeOH | Halogenated arenes |
Cbz | Cbz-Cl, NaOH | H₂/Pd/C or BBr₃ | Nitro groups |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3